molecular formula C16H18N2O2S B11376747 4-methyl-2-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide

4-methyl-2-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11376747
M. Wt: 302.4 g/mol
InChI Key: ZPNCROQYGHGLSR-UHFFFAOYSA-N
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Description

4-methyl-2-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group, a phenyl group, and a carboxamide group, along with a tetrahydrofuran-2-ylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Amidation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine, in this case, tetrahydrofuran-2-ylmethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-methyl-2-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-2-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran-2-ylmethyl moiety may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-phenyl-1,3-thiazole-5-carboxamide: Lacks the tetrahydrofuran-2-ylmethyl group.

    2-phenyl-1,3-thiazole-5-carboxamide: Lacks both the methyl and tetrahydrofuran-2-ylmethyl groups.

    4-methyl-2-phenyl-1,3-thiazole: Lacks the carboxamide group.

Uniqueness

4-methyl-2-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and may confer specific advantages in its applications.

Properties

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

4-methyl-N-(oxolan-2-ylmethyl)-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H18N2O2S/c1-11-14(15(19)17-10-13-8-5-9-20-13)21-16(18-11)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,17,19)

InChI Key

ZPNCROQYGHGLSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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